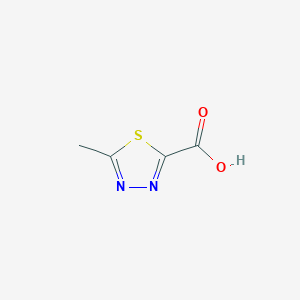

5-Methyl-1,3,4-thiadiazole-2-carboxylic acid

描述

Historical Context and Discovery

The historical development of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid is intrinsically linked to the broader evolution of thiadiazole chemistry, which traces its origins to the late nineteenth century. The foundational work in this field began with Fischer's pioneering research in 1882, when he first described the 1,3,4-thiadiazole ring system. However, the true nature of this heterocyclic system was not fully elucidated until 1890, when Freund and Kuh provided definitive structural characterization of the ring framework.

The development of 1,3,4-thiadiazole chemistry is fundamentally connected to the discovery of phenylhydrazines and hydrazine compounds during the late nineteenth century. This connection proved crucial as hydrazine derivatives became essential precursors in thiadiazole synthesis methodologies. Fischer's initial work was subsequently advanced by Busch and his collaborators, who further developed synthetic approaches and expanded the understanding of these heterocyclic systems. The advent of sulfur-containing drugs and the later discovery of mesoionic compounds significantly accelerated progress in thiadiazole research, establishing the foundation for modern investigations into substituted derivatives such as this compound.

The specific compound under investigation represents a more recent development within this historical framework, emerging from systematic efforts to explore functionalized thiadiazole derivatives with enhanced biological and chemical properties. The incorporation of both methyl and carboxylic acid substituents reflects modern synthetic strategies aimed at optimizing molecular properties for specific applications in pharmaceutical and agricultural chemistry.

Structural Classification within Heterocyclic Chemistry

This compound belongs to the broader category of five-membered aromatic heterocycles containing two nitrogen atoms and one sulfur atom. Within the thiadiazole family, four distinct isomeric forms exist: 1,2,3-thiadiazole, 1,2,5-thiadiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole. The compound under study specifically represents the 1,3,4-thiadiazole isomer, which has proven to be the most extensively researched and synthetically accessible variant.

The structural architecture of this compound can be systematically analyzed through its molecular composition and bonding patterns. The compound possesses a molecular formula of C₄H₄N₂O₂S and a molecular weight of 144.15 grams per mole. The heterocyclic ring system exhibits aromatic character, with the sulfur and nitrogen atoms contributing to the overall electron delocalization that stabilizes the ring structure.

The electronic structure of the thiadiazole ring system contributes to its classification as a privileged scaffold in medicinal chemistry. The presence of the hydrogen-binding domain, the sulfur atom, and the two-electron donor nitrogen system creates a unique electronic environment that facilitates diverse chemical interactions. This electronic configuration enables the compound to function as both a hydrogen bond acceptor and donor, depending on the specific molecular environment and pH conditions.

The carboxylic acid functionality at position 2 introduces additional structural complexity, providing a site for hydrogen bonding interactions and potential ionization under physiological conditions. The methyl substituent at position 5 contributes to the overall lipophilicity of the molecule while providing steric considerations that may influence binding interactions and chemical reactivity patterns.

Position in Thiadiazole Research Literature

The research literature concerning 1,3,4-thiadiazole derivatives has experienced substantial growth over recent decades, with this compound occupying a significant position within this expanding field. Contemporary scientific investigations have established thiadiazole compounds as versatile scaffolds for drug discovery, highlighting their potential across multiple therapeutic areas.

Recent comprehensive reviews have documented the diverse biological activities associated with 1,3,4-thiadiazole derivatives reported between 2015 and 2020, encompassing anticancer, antibacterial, antifungal, anti-tuberculosis, anti-inflammatory, antiviral, and anti-leishmania properties. These investigations have positioned this compound and related compounds as subjects of intense pharmaceutical interest, particularly given their demonstrated efficacy in various biological assays.

The compound has been specifically referenced in pharmaceutical intermediate applications, with documented use in the synthesis of complex therapeutic agents. Research publications have characterized 5-methyl-1,3,4-thiadiazole-2-thiol as a pharmaceutical intermediate and noted its role as a potent nitrification inhibitor. This research context establishes the carboxylic acid derivative as part of a broader family of biologically active thiadiazole compounds with established therapeutic relevance.

Contemporary medicinal chemistry literature has increasingly recognized thiadiazole derivatives as privileged scaffolds due to their unique chemical properties and biological characteristics. The widespread application of these compounds by medicinal chemists has resulted in the development of numerous therapeutic candidates with promising clinical prospects. The specific structural features of this compound, including its substitution pattern and functional group arrangement, have been optimized through rational drug design approaches aimed at enhancing biological activity while minimizing toxicity.

Synthetic methodology research has also contributed significantly to the literature surrounding this compound, with numerous publications describing efficient routes for the preparation of thiadiazole derivatives. These synthetic studies have established fundamental chemical transformations that enable access to diverse thiadiazole structures, including the specific carboxylic acid derivative under investigation.

Nomenclature Systems and Chemical Identifiers

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The official International Union of Pure and Applied Chemistry name, "this compound," precisely describes the structural features and substitution pattern of the molecule.

The compound is registered under Chemical Abstracts Service number 501698-31-3, providing a unique identifier for database searches and regulatory documentation. The Molecular Design Limited number MFCD11977341 serves as an additional catalog identifier used in chemical supplier databases and research publications.

The Simplified Molecular Input Line Entry System representation "CC1=NN=C(S1)C(=O)O" provides a linear notation that unambiguously describes the molecular connectivity and can be used for computational chemistry applications and database searches. This notation system enables efficient storage and retrieval of structural information in chemical databases and facilitates automated processing of molecular data.

The International Chemical Identifier string "InChI=1S/C4H4N2O2S/c1-2-5-6-3(9-2)4(7)8/h1H3,(H,7,8)" represents a standardized method for encoding molecular structure information that is particularly useful for chemical informatics applications. The corresponding International Chemical Identifier Key "JQLASBNYQPPBCN-UHFFFAOYSA-N" provides a condensed hash representation that facilitates rapid molecular identification and comparison.

Alternative nomenclature systems have generated several synonymous names for this compound, including "1,3,4-Thiadiazole-2-carboxylic acid, 5-methyl-" and various database-specific designations. These alternative names reflect different naming conventions employed by chemical suppliers and regulatory agencies, though the International Union of Pure and Applied Chemistry designation remains the preferred systematic name for scientific publications and official documentation.

The European Community number 847-506-5 provides additional regulatory identification for commercial and regulatory purposes within European Union jurisdictions. This identifier system facilitates compliance with chemical registration and safety regulations while ensuring proper identification of the compound in international trade and research contexts.

属性

IUPAC Name |

5-methyl-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-2-5-6-3(9-2)4(7)8/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLASBNYQPPBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663123 | |

| Record name | 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501698-31-3 | |

| Record name | 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Methodology

- Starting Material: Thiosemicarbazide derivatives bearing appropriate substituents, such as methyl groups at the 5-position.

- Reagents: Dehydrating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or phosphorus halides facilitate ring closure.

- Reaction Conditions: Typically conducted under reflux at elevated temperatures (around 100–150°C) to promote cyclization.

- Procedure:

- The thiosemicarbazide derivative reacts with the dehydrating agent, leading to ring closure and formation of the thiadiazole ring.

- Post-reaction, the mixture is neutralized and purified via recrystallization or chromatography.

- The cyclization yields 1,3,4-thiadiazole derivatives with high efficiency, often exceeding 70% under optimized conditions.

- Functionalization at the 2-position with carboxylic acid groups is achieved by subsequent oxidation or hydrolysis steps.

Reaction Scheme

Thiosemicarbazide derivative + dehydrating agent → 1,3,4-Thiadiazole derivative

Synthesis via Cyclocondensation of Hydrazine Derivatives

Another prominent pathway involves the cyclocondensation of hydrazine or hydrazine derivatives with suitable precursors like formic acid derivatives or isothiocyanates, leading to the formation of the thiadiazole ring.

Methodology

- Starting Materials: Hydrazine derivatives such as hydrazine hydrate or hydrazine salts.

- Reagents: Formic acid derivatives, isothiocyanates, or related compounds.

- Reaction Conditions: Reactions are typically performed under reflux in solvents like ethanol, acetic acid, or dimethylformamide (DMF).

- Procedure:

- Hydrazine reacts with the precursor to form a hydrazone intermediate.

- Cyclization occurs upon heating, often facilitated by dehydrating agents or catalysts, yielding the thiadiazole ring.

- The cyclization step is highly dependent on the nature of the precursor and the reaction environment.

- Yields are generally moderate to high (50–80%), with reaction optimization critical for purity and yield.

Synthesis Using Lawesson’s Reagent and Related Thio-Substituted Reagents

Recent advances include the use of Lawesson’s reagent, a thiation agent, to convert oxo compounds into thiadiazole derivatives, including methyl-substituted variants.

Methodology

- Starting Material: Carboxylic acid or ester derivatives with suitable functional groups.

- Reagents: Lawesson’s reagent, often in tetrahydrofuran (THF) or other aprotic solvents.

- Reaction Conditions: Heating at around 75°C for several hours (e.g., 3 hours).

- Procedure:

- The reagent reacts with the precursor, replacing oxygen with sulfur to form the thiadiazole ring.

- Subsequent purification yields the target compound.

- This method provides a high degree of selectivity and yields, often around 28–30% for methyl-substituted thiadiazoles.

- Suitable for scale-up and industrial applications due to operational simplicity.

Reaction Scheme

Carboxylic acid derivative + Lawesson’s reagent → 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid

Oxidative Cyclization of Thiosemicarbazones

This method involves the oxidative cyclization of thiosemicarbazones, which are derived from aldehydes or ketones, to form the thiadiazole core.

Methodology

- Starting Material: Thiosemicarbazones synthesized from aldehydes or ketones.

- Reagents: Oxidants such as ferric chloride or hydrogen peroxide.

- Reaction Conditions: Reflux in suitable solvents like ethanol or acetic acid.

- Procedure:

- The thiosemicarbazone undergoes oxidation, leading to ring closure.

- The methyl group at the 5-position can be introduced via methylated precursors or subsequent alkylation.

- This approach offers high regioselectivity and yields, with the added advantage of functional group tolerance.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Key Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Cyclization of Thiosemicarbazide derivatives | Thiosemicarbazide derivatives | Dehydrating agents (POCl₃, PPA) | Reflux 100–150°C | >70% | Straightforward, high yield |

| Cyclocondensation of Hydrazine derivatives | Hydrazine derivatives + precursors | Catalysts, dehydrating agents | Reflux in ethanol or acetic acid | 50–80% | Versatile, adaptable |

| Lawesson’s reagent-mediated thiation | Carboxylic acid derivatives | Lawesson’s reagent | 75°C, 3 hours | 28–30% | Selective, scalable |

| Oxidative cyclization of Thiosemicarbazones | Thiosemicarbazones | FeCl₃, H₂O₂ | Reflux | High | Functional group tolerance |

化学反应分析

Types of Reactions: 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiol derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Esters, amides, and other substituted derivatives.

科学研究应用

Agricultural Applications

Pesticide Development

MTCA has been identified as a promising candidate in the development of new pesticides. Its derivatives exhibit significant insecticidal and fungicidal activities, making them effective against a range of agricultural pests and diseases. For instance, compounds derived from MTCA have shown efficacy in controlling pests such as the small cabbage moth and various fungal pathogens affecting crops .

Plant Growth Regulation

Research indicates that MTCA can act as a plant growth regulator. It enhances plant resilience against diseases and pests by inducing systemic resistance mechanisms. This property is particularly valuable in sustainable agriculture, where reducing chemical pesticide use is essential .

| Application | Description | Efficacy |

|---|---|---|

| Insecticidal Activity | Effective against pests like small cabbage moth | High mortality rates observed |

| Fungicidal Activity | Controls fungal pathogens in crops | Significant reduction in disease |

| Plant Growth Regulation | Enhances plant resistance to stress | Improved growth under pathogen attack |

Medicinal Chemistry

Antibacterial Activity

MTCA and its derivatives have demonstrated antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative types. Studies have shown that certain derivatives inhibit the growth of Klebsiella pneumoniae and Staphylococcus hominis effectively. This suggests potential for developing new antibacterial agents to combat multidrug-resistant infections.

Cytostatic Properties

In the context of cancer research, MTCA has been investigated for its cytostatic effects. It has shown promise in inducing apoptosis in tumor cells and inhibiting their proliferation by disrupting cell cycle progression. This positions MTCA as a candidate for further exploration in anticancer drug development.

| Property | Description | Potential Applications |

|---|---|---|

| Antibacterial | Inhibits growth of resistant bacterial strains | Development of new antibiotics |

| Cytostatic | Induces apoptosis in cancer cells | Anticancer therapies |

Materials Science

MTCA is also utilized in materials science, particularly in the synthesis of novel materials with unique properties. Its thiadiazole moiety is integral to creating coordination compounds and metal-organic frameworks (MOFs), which have applications in catalysis and gas storage . The structural versatility of MTCA allows for functionalization that can enhance material performance.

| Material Application | Description | Benefits |

|---|---|---|

| Coordination Chemistry | Used to synthesize ligands for metal complexes | Enhanced catalytic properties |

| Metal-Organic Frameworks | Incorporation into MOFs for gas storage | Improved efficiency in gas capture |

Case Studies

-

Pesticide Efficacy Study

A study evaluated the insecticidal activity of MTCA derivatives against the small cabbage moth. Results showed over 80% mortality at optimal concentrations after 96 hours, indicating strong potential for agricultural pest control . -

Antibacterial Screening

Another investigation screened various MTCA derivatives against multiple bacterial strains. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, highlighting their potential as new therapeutic agents. -

Cytostatic Activity Assessment

Research into the cytostatic effects of MTCA revealed that specific derivatives significantly inhibited tumor cell proliferation in vitro, suggesting avenues for cancer treatment development.

作用机制

The mechanism of action of 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division.

Pathways Involved: It may interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

相似化合物的比较

5-Methyl-1,3,4-thiadiazole-2-thiol (CAS: 29490-19-5)

- Key Difference : Replaces the carboxylic acid with a thiol (-SH) group.

- Applications : Used in synthesizing thioesters (e.g., SARS-CoV-2 main protease inhibitors via reactions with benzofuran-2-carboxylic acid) .

- Reactivity : The thiol group enables nucleophilic substitution reactions, making it versatile for forming sulfur-containing bioactive compounds.

5-Amino-1,3,4-thiadiazole-2-carboxylic Acid (CAS: 63326-73-8)

- Key Difference: Substitutes the methyl group with an amino (-NH₂) group.

- Reactivity: The amino group facilitates decarboxylation under micellar conditions (e.g., cationic CTAB accelerates decarboxylation via zwitterion stabilization) .

- Applications: Potential precursor for heterocyclic amino acid derivatives, though less stable than the methyl analogue due to zwitterion formation .

5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid (CAS: 518048-06-1)

- Key Difference : Replaces the sulfur atom in the thiadiazole ring with oxygen (oxadiazole).

- Electronic Properties : The oxadiazole ring is more electron-deficient, influencing solubility and binding interactions (e.g., potassium salt form enhances aqueous solubility) .

- Pharmaceutical Relevance : Found in Raltegravir, an HIV integrase inhibitor, highlighting its role in antiviral drug design .

Positional Isomers and Substituent Effects

4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid (CAS: 18212-21-0)

- Structural Variation : Methyl and carboxylic acid groups are at positions 4 and 5, respectively, on a 1,2,3-thiadiazole ring.

5-Methyl-1,2,3-thiadiazole-4-carboxylic Acid (CAS: 22097-10-5)

- Structural Variation : Methyl at position 5 and carboxylic acid at position 4 on a 1,2,3-thiadiazole.

- Applications: Limited bioactivity data, but positional differences may affect enzyme-binding specificity .

Metal Complexation and Bioactivity

- 5-Methyl-1,3,4-thiadiazole-2-thione (CAS: N/A)

Pharmacological Derivatives

- Cefazolin (Antibiotic) : Incorporates 5-methyl-1,3,4-thiadiazole-2-thiol as a side chain. The thiol group in cefazolin enhances β-lactamase resistance, whereas the carboxylic acid derivative lacks this functionality .

Data Tables

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid | 501698-31-3 | C₄H₄N₂O₂S | 144.15 | -COOH |

| 5-Methyl-1,3,4-thiadiazole-2-thiol | 29490-19-5 | C₃H₄N₂S₂ | 132.21 | -SH |

| 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | 63326-73-8 | C₃H₃N₃O₂S | 145.14 | -NH₂, -COOH |

| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | 518048-06-1 | C₄H₄N₂O₃ | 128.09 | -COOH |

生物活性

5-Methyl-1,3,4-thiadiazole-2-carboxylic acid is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring with a carboxylic acid functional group and a methyl substituent. This configuration contributes to its biological activity through various mechanisms of action.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown significant activity against various bacterial strains. In one study, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against common pathogens . The presence of the carboxylic acid group is believed to enhance solubility and interaction with microbial membranes.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 1.95 - 15.62 | E. coli, S. aureus |

| 2-Amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole | <10 | Trypanosoma species |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For example, a derivative with a similar structure was shown to exhibit an IC50 value of 2.44 µM against LoVo cancer cells and demonstrated low toxicity in normal cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Evaluation

In a recent study evaluating various thiadiazole derivatives:

- Compound 2g showed significant anti-proliferative effects on MCF-7 cells with an IC50 value of 23.29 µM.

- The compound was also noted for its ability to interfere with cell cycle progression, particularly affecting the G0/G1 phase.

Anti-inflammatory Properties

Thiadiazoles have also been investigated for their anti-inflammatory effects. The incorporation of sulfur into their structure appears to enhance their ability to inhibit pro-inflammatory mediators like nitric oxide synthase (NOS). Compounds derived from thiadiazoles have shown selective inhibition of inducible NOS (iNOS), which plays a crucial role in inflammation .

Neuroprotective Effects

Recent research highlights the neuroprotective potential of thiadiazole derivatives. Compounds within this class have been shown to protect neuronal cells from oxidative stress and apoptosis through various pathways involving GABAergic mechanisms and voltage-gated ion channels .

常见问题

Q. What are the common synthetic routes for preparing 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid in laboratory settings?

The compound is typically synthesized via heterocyclization of thiosemicarbazides or acylated intermediates. For example, derivatives of 1,3,4-thiadiazole can be synthesized by reacting thiosemicarbazides with carbon disulfide under basic conditions, followed by alkylation or carboxylation steps. Key catalysts like CuI with ligands (e.g., 2-picolinic acid) in dimethyl sulfoxide (DMSO) at 70–80°C for 24–36 hours have been optimized for coupling reactions involving thiol intermediates . Characterization relies on spectral techniques such as ¹H NMR, IR, and mass spectrometry .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

Structural validation requires a combination of ¹H NMR (to identify proton environments, e.g., methyl groups and thiadiazole protons), IR (to confirm carboxylic acid C=O stretches ~1700 cm⁻¹), UV-Vis (to assess π→π* transitions in the heterocyclic ring), and mass spectrometry (for molecular ion verification). Purity is often confirmed via TLC .

Q. What biological activities have been reported for 5-Methyl-1,3,4-thiadiazole derivatives?

Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The thiadiazole scaffold is also integral to antibiotic drugs like cefazolin, where the 5-methyl-1,3,4-thiadiazole-2-yl group enhances stability and bioavailability .

Advanced Research Questions

Q. How does micellar catalysis influence the decarboxylation kinetics of this compound?

Decarboxylation of 5-amino-1,3,4-thiadiazole-2-carboxylic acid is accelerated by cationic (CTAB) and nonionic (Triton X-100) micelles, which stabilize the zwitterionic transition state via electrostatic interactions. Anionic micelles (e.g., LSNa) show negligible effects. Rate enhancements are pH-dependent, with proton activity modulating the decarboxyprotonation mechanism .

Q. What structural factors contribute to the instability of the carboxylic acid group in thiadiazole derivatives?

The electron-withdrawing thiadiazole ring destabilizes the carboxylate group, leading to spontaneous decarboxylation under acidic conditions. For example, acidification of 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid yields a mixture of the parent acid (40%) and decarboxylated product (60%) .

Q. How can functionalization of the thiadiazole core enhance bioactivity?

Alkylation of the 2-thiol group with halogenated or aryl reagents introduces diversity. For instance, 5-R-carbonylamino derivatives exhibit anticonvulsant and anticancer properties. Optimized conditions (e.g., chloroacetic acid/sodium acetate in refluxing acetic acid) enable efficient sulfanyl-acetic acid derivative synthesis .

Q. What contradictions arise in catalytic efficiency during coupling reactions?

Copper-catalyzed C–S coupling (e.g., using CuI/2-picolinic acid) achieves high yields for aryl-thiol derivatives, but ligand choice critically impacts reactivity. For example, alternative ligands like DMEDA or phenanthroline may reduce efficiency, highlighting the need for systematic screening of catalyst-ligand systems .

Q. How do salt additives and micellar charge affect reaction mechanisms?

Salt additives (e.g., NaCl) compress the electric double layer in micellar systems, altering reaction rates. Cationic micelles (CTAB) enhance proton transfer in zwitterionic intermediates, while anionic micelles (LSNa) show no acceleration due to repulsive interactions with the negatively charged transition state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。